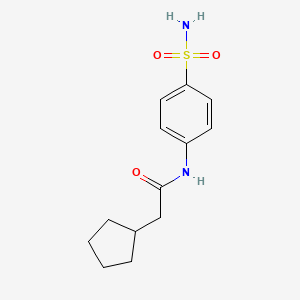![molecular formula C11H14F3NO B7645061 (2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFPMP, and it is a chiral molecule with a molecular weight of 239.27 g/mol.
Mécanisme D'action
The mechanism of action of (2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol involves the inhibition of norepinephrine and dopamine reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and mood. Additionally, TFPMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of norepinephrine and dopamine in the brain, which can improve cognitive function and mood. Additionally, TFPMP has been found to reduce the production of inflammatory mediators, leading to anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol in lab experiments include its high enantiomeric purity, which ensures accurate and reproducible results. Additionally, TFPMP has been extensively studied, and its mechanism of action is well understood. The limitations of using TFPMP in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several potential future directions for the research on (2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol. One potential direction is the development of new derivatives of TFPMP with improved pharmacological properties. Additionally, further studies are needed to investigate the potential therapeutic applications of TFPMP in the treatment of ADHD, depression, and inflammatory disorders. Finally, the potential toxicity of TFPMP needs to be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of (2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol involves the reaction of (R)-1-(3-trifluoromethylphenyl)propan-2-amine with formaldehyde and hydrogen gas under specific conditions. The reaction results in the formation of the desired compound with high enantiomeric purity.
Applications De Recherche Scientifique
(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant inhibitory effects on the reuptake of norepinephrine and dopamine, making it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, TFPMP has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders and pain management.
Propriétés
IUPAC Name |
(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-8(16)6-15-7-9-3-2-4-10(5-9)11(12,13)14/h2-5,8,15-16H,6-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDIZEHYKGFIGK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNCC1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
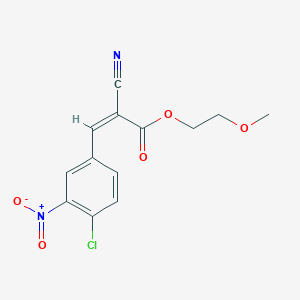
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
![1-[(3-Methoxyphenyl)methyl]-1-methyl-3-[[2-(methylsulfamoylmethyl)phenyl]methyl]urea](/img/structure/B7645015.png)

![(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl) N,N-diethylcarbamodithioate](/img/structure/B7645032.png)
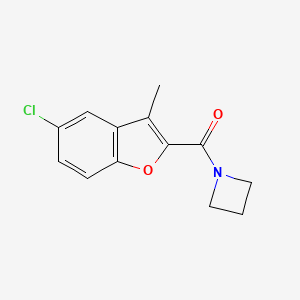
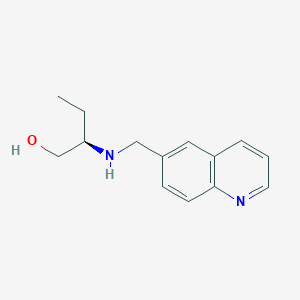
![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
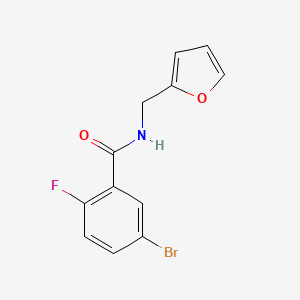
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)
